3,4-Ethylenedioxythiophene
Overview
Description
3,4-Ethylenedioxythiophene is a heterocyclic compound that contains both a thiophene ring and a dioxane ring. It is known for its unique electronic properties and is widely used in the synthesis of conductive polymers and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Ethylenedioxythiophene can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxythiophene with ethylene glycol or glycerol, followed by cyclization . Another method includes the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,4-Ethylenedioxythiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3,4-Ethylenedioxythiophene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Ethylenedioxythiophene involves its ability to participate in electron transfer processes. Its unique structure allows it to act as an electron donor or acceptor, making it useful in various electronic applications. The molecular targets and pathways involved include interactions with conductive polymers and other electronic materials .
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene: Known for its use in conductive polymers, similar to this compound.
3,4-Ethylenedithiothiophene: Another compound with similar electronic properties, used in the synthesis of advanced materials.
2-Chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: A derivative used as an intermediate in the synthesis of various polymers.
Uniqueness
This compound is unique due to its combination of a thiophene ring and a dioxane ring, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conductive polymers and other advanced materials.
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-2-8-6-4-9-3-5(6)7-1/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLILHTTGWKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CSC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
126213-51-2 | |
Record name | Poly(3,4-ethylenedioxythiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126213-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40888925 | |
Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40888925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126213-50-1 | |
Record name | 3,4-Ethylenedioxythiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126213-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Ethylenedioxythiopene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126213501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40888925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Ethylenedioxythiopene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEC7Q2K7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of EDOT?
A1: EDOT has a molecular formula of C6H6O2S and a molecular weight of 142.18 g/mol.
Q2: What spectroscopic data is available for EDOT?
A2: EDOT has been characterized using various spectroscopic techniques including FTIR, 1H NMR, 13C NMR, and mass spectroscopy. [, , , ] These techniques provide information about its functional groups, bonding patterns, and molecular weight.
Q3: What is the significance of the ethylenedioxy bridge in EDOT?
A3: The ethylenedioxy bridge in EDOT plays a crucial role in its electronic properties. It enhances the electron-donating ability of the thiophene ring, leading to a lower oxidation potential and improved stability of its polymer, PEDOT. [, ]
Q4: What is the thermal stability of EDOT?
A4: While EDOT itself is a liquid at room temperature, its polymer, PEDOT, exhibits good thermal stability, often exceeding 100°C, depending on the polymerization conditions and incorporated substituents. [, , ]
Q5: Is EDOT compatible with various solvents?
A5: EDOT and its derivatives are soluble in common organic solvents like dichloromethane, acetonitrile, tetrahydrofuran, and chloroform. This solubility is advantageous for solution processing techniques like spin-coating and printing, which are essential for device fabrication. [, , , , ]
Q6: How does EDOT contribute to the properties of its polymers?
A6: EDOT is the monomer unit of poly(3,4-ethylenedioxythiophene) (PEDOT), a highly conductive polymer known for its optical transparency, stability, and biocompatibility. [, , , ] The structure of EDOT allows for efficient electron delocalization along the polymer backbone, resulting in these desirable properties.
Q7: What are the main applications of EDOT and its derivatives?
A7: EDOT and its derivatives are widely explored in various applications, including:
Q8: What are the current research trends related to EDOT?
A8: Current research on EDOT focuses on:
Q9: How is computational chemistry used in EDOT research?
A9: Computational methods, such as Density Functional Theory (DFT), are employed to predict the electronic properties of EDOT derivatives and their polymers. [, , ] These calculations provide insights into the HOMO-LUMO energy levels, bandgaps, and molecular geometries, aiding in the design of new materials with desired properties.
Q10: How do structural modifications of EDOT affect its properties?
A10: Modifications to the EDOT core, such as introducing various substituents or extending the conjugated system, can significantly impact its electronic properties. [, , , ] For instance, electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level, thereby tuning the bandgap and absorption/emission wavelengths.
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